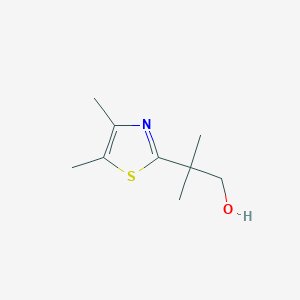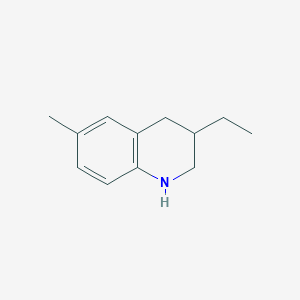![molecular formula C10H13BrFNO B13289098 1-{[(4-Bromo-3-fluorophenyl)methyl]amino}propan-2-ol](/img/structure/B13289098.png)
1-{[(4-Bromo-3-fluorophenyl)methyl]amino}propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(4-Bromo-3-fluorophenyl)methyl]amino}propan-2-ol is an organic compound that features a bromine and fluorine-substituted phenyl group attached to an amino alcohol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(4-Bromo-3-fluorophenyl)methyl]amino}propan-2-ol typically involves the reaction of 4-bromo-3-fluorobenzylamine with an appropriate epoxide or halohydrin under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the epoxide or halohydrin, leading to the formation of the desired amino alcohol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-{[(4-Bromo-3-fluorophenyl)methyl]amino}propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
1-{[(4-Bromo-3-fluorophenyl)methyl]amino}propan-2-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{[(4-Bromo-3-fluorophenyl)methyl]amino}propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- 1-(4-Bromo-3-fluorophenyl)-2-methylpropan-2-ol
- ®-1-((4-amino-2-bromo-5-fluorophenyl)amino)-3-(benzyloxy)propan-2-ol
Comparison: 1-{[(4-Bromo-3-fluorophenyl)methyl]amino}propan-2-ol is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C10H13BrFNO |
|---|---|
Molecular Weight |
262.12 g/mol |
IUPAC Name |
1-[(4-bromo-3-fluorophenyl)methylamino]propan-2-ol |
InChI |
InChI=1S/C10H13BrFNO/c1-7(14)5-13-6-8-2-3-9(11)10(12)4-8/h2-4,7,13-14H,5-6H2,1H3 |
InChI Key |
BNIJZCBKKBXFRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCC1=CC(=C(C=C1)Br)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3-Bromothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13289030.png)

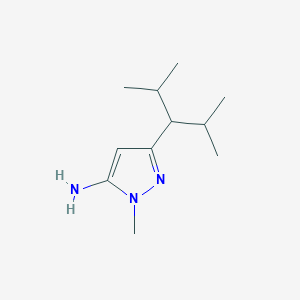
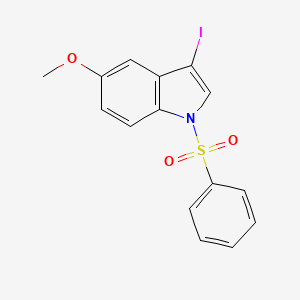
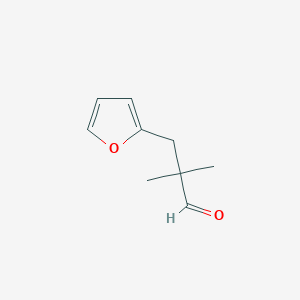
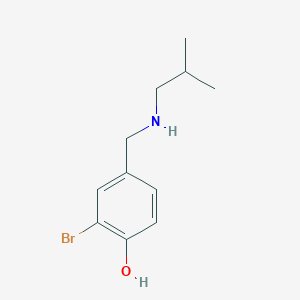
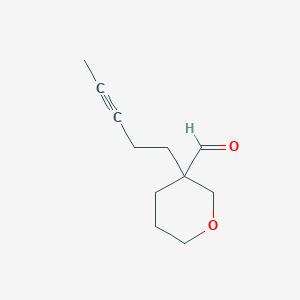
![(2-Ethoxyethyl)[(2-fluorophenyl)methyl]amine](/img/structure/B13289065.png)

